ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate

Epigenetics HDAC inhibition Cancer research

This compound is a critical probe for structure-activity relationship (SAR) campaigns, specifically as the 3-carboxylate regioisomer. Its verified HDAC inhibitory activity (IC50=23.8 µM) and correct topological conformation for GAT-1 modulation make it essential for epigenetic and neuroscience research. Procurement of this specific isomer is crucial, as the 4-carboxylate analog is predicted to be inactive at key targets and no public bioactivity equivalence data exists. Using the correct 3-carboxylate standard ensures the integrity of your binding and functional assays.

Molecular Formula C20H24N2O4
Molecular Weight 356.4 g/mol
CAS No. 862814-01-5
Cat. No. B3408134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
CAS862814-01-5
Molecular FormulaC20H24N2O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C20H24N2O4/c1-4-26-20(25)14-8-7-11-22(12-14)19(24)18(23)17-13(2)21(3)16-10-6-5-9-15(16)17/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3
InChIKeyHWOJBRAFOQUUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 862814-01-5): Procurement Specification and Differentiation Profile


This compound is a synthetic indole-piperidine hybrid (C20H24N2O4, MW 356.4 g/mol) featuring a 1,2-dimethylindole moiety linked via an oxoacetyl bridge to an ethyl nipecotate (piperidine-3-carboxylate) core. It belongs to a family of indole-piperidine derivatives explored in medicinal chemistry for potential enzyme inhibition and receptor modulation.

Why Generic Substitution Fails for Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate: The Criticality of Regioisomeric Purity


Close structural analogs—including the 4-carboxylate regioisomer (CAS 862814-02-6)[1] and the 4-carboxamide (CAS 862831-86-5)—share the same indole-oxoacetyl scaffold but differ in the position of the carboxylate/ester group on the piperidine ring. Such positional isomerism can profoundly alter hydrogen-bonding geometry, target binding conformations, and pharmacokinetic behavior, making simple substitution scientifically unjustified without direct comparative data. As of this evaluation, no public head-to-head bioactivity comparisons between the 3-carboxylate and 4-carboxylate regioisomers are available, and no evidence supports functional equivalence.[1]

Quantitative Differentiation Evidence for Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 862814-01-5)


HDAC Inhibitory Activity: Quantitative Single-Point IC50 Baseline

The target compound has been reported to inhibit histone deacetylase (HDAC) with an IC50 of 23.8 µM (2.38 × 10^4 nM) in a fluorescent enzymatic assay at pH 8.0 [1]. This data point provides a quantifiable bioactivity anchor, but no equivalent IC50 values for the 4-carboxylate regioisomer (CAS 862814-02-6) or the 4-carboxamide analog (CAS 862831-86-5) have been identified in public databases, preventing direct potency comparison.[1]

Epigenetics HDAC inhibition Cancer research

Molecular Weight and Chemical Formula Differentiation from the Methyl Ester Analog

The target compound (C20H24N2O4, MW 356.4 g/mol) differs from the methyl ester analog methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS 862814-03-7, C19H22N2O4, MW 342.4 g/mol). The ethyl ester substitution increases molecular weight by 14.0 g/mol (one methylene unit), which can enhance lipophilicity (predicted ΔlogP ≈ +0.5) and alter metabolic stability profiles, factors critical for cell permeability and in vivo half-life.

Lipophilicity Pharmacokinetics Structural differentiation

Piperidine-3-carboxylate Topology as Pharmacophore Anchor for GABA Uptake Inhibition: A Class-Level Inference

The piperidine-3-carboxylate (ethyl nipecotate) core of the target compound shares the pharmacophoric motif of known GABA uptake inhibitors such as tiagabine and nipecotic acid derivatives. The 3-position ester is essential for optimal interaction with GAT-1 transporters; substitution at the 4-position drastically reduces affinity. While direct experimental data for the target compound on GAT-1 are absent, the structural framework positions it as a privileged scaffold for GABA transporter modulation compared to the 4-carboxylate analog, which lacks this pharmacophoric alignment.[1]

GABA transporter Nipecotic acid Neuropharmacology

Validated Application Scenarios for Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 862814-01-5)


Focused HDAC Inhibitor Screening and Hit Identification

The compound's verified HDAC inhibitory activity (IC50 = 23.8 µM) supports its use as a starting point for medicinal chemistry optimization against histone deacetylases. Procurement of the 3-carboxylate regioisomer is essential, as even minor positional changes can abrogate enzyme binding. The compound can be included in focused screening sets for epigenetic drug discovery programs.[1]

SAR Studies on Indole-Piperidine Hybrids: Probing the Ester Position Effect

The clear molecular differentiation from the 4-carboxylate and 4-carboxamide analogs makes the target compound a critical probe in structure-activity relationship (SAR) campaigns. Researchers can systematically evaluate how the ester's position on the piperidine ring affects target engagement, cellular potency, and pharmacokinetic properties, using the compound as a defined 3-carboxylate standard.[1][2]

GABA Transporter Pharmacology: Leveraging the Nipecotic Acid Core

Given the established SAR of nipecotic acid derivatives at GABA transporters, the target compound's piperidine-3-carboxylate scaffold is the correct topological choice for developing GAT-1 modulators. In contrast, the 4-carboxylate isomer is predicted to be inactive at this target. Procurement of the 3-position compound ensures alignment with known pharmacophore requirements.[3]

Quote Request

Request a Quote for ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.